molecular formula C14H19N5O B2973669 1-ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034325-09-0

1-ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2973669
CAS RN: 2034325-09-0
M. Wt: 273.34
InChI Key: FXDSFLWTQXMMON-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively investigated. In

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. By reacting precursors with a variety of active methylene compounds, new pyran, pyridine, and pyridazine derivatives were produced. Among these, some compounds have shown high antibacterial activities, highlighting the potential of such chemical structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anion Tuning of Gelation Properties

The morphology and rheology of hydrogels formed by specific compounds can be tuned by the identity of the anion. This approach represents a way of adjusting the gels' physical properties for potential applications in material science and drug delivery systems. The study demonstrates the significance of anion selection in influencing the physical characteristics of gels, which could be pivotal in designing novel hydrogel-based materials (Lloyd & Steed, 2011).

Gelation with Aqueous Solutions of Urea

The interaction of urea solutions with specific cyclic nucleotide inhibitors can lead to the formation of thixotropic, heat-reversible gels. This process is pH-dependent and indicates potential interactions with proteins via specific residues. Such findings can contribute to the understanding of how certain compounds interact with biological structures and might be leveraged in pharmaceutical formulations (Kirschbaum & Wadke, 1976).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Research into the synthesis of novel pyridine and naphthyridine derivatives explores the potential of various compounds for creating new chemical entities with possible therapeutic applications. The reactions studied offer insights into the chemical properties and reactivity of these compounds, laying the groundwork for future pharmaceutical development (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

properties

IUPAC Name

1-ethyl-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-3-16-14(20)17-7-8-19-11(2)9-13(18-19)12-5-4-6-15-10-12/h4-6,9-10H,3,7-8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDSFLWTQXMMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C(=CC(=N1)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

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